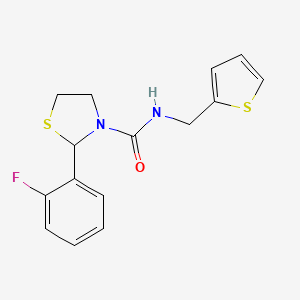

2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide is a synthetic organic compound that belongs to the thiazolidine class. This compound is characterized by the presence of a thiazolidine ring, a fluorophenyl group, and a thiophen-2-ylmethyl group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide typically involves the following steps:

Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by the reaction of a thiol with an α-haloamide under basic conditions. For example, thiophen-2-ylmethylamine can react with 2-bromo-2-(2-fluorophenyl)acetic acid to form the thiazolidine ring.

Amidation Reaction: The resulting thiazolidine intermediate is then subjected to an amidation reaction with a suitable carboxylic acid derivative, such as 2-fluorobenzoic acid, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A recent investigation into thiophene-containing compounds demonstrated that derivatives of thiophene carboxamides exhibited potent antibacterial effects against Staphylococcus aureus and Bacillus subtilis. The study highlighted that modifications in the thiophene ring can enhance antibacterial efficacy, suggesting potential for developing new antimicrobial agents based on this scaffold .

Anticancer Properties

The thiazolidine scaffold has been extensively studied for its anticancer potential. Compounds containing this structure have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Study: Cytotoxicity Evaluation

In vitro studies have assessed the cytotoxic effects of thiazolidine derivatives on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). One study reported that certain analogues exhibited IC50 values as low as 0.24 µM against HepG2 cells, indicating strong anticancer activity. The mechanisms of action include inhibition of key kinases involved in cancer progression, demonstrating the therapeutic potential of such compounds .

Antioxidant Effects

Antioxidant activity is another significant application of thiazolidine derivatives. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

Case Study: Antioxidant Activity Assessment

A recent study evaluated the antioxidant properties of thiophene derivatives using the ABTS method. The findings revealed that certain derivatives exhibited substantial inhibition rates, comparable to standard antioxidants like ascorbic acid. This suggests that modifications to the thiazolidine structure can enhance its antioxidant capabilities, making it a candidate for further development in nutraceutical applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide

- 2-(2-bromophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide

- 2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide

Uniqueness

2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can influence its biological activity and chemical reactivity. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and development.

Biological Activity

The compound 2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide , with CAS number 2034262-60-5, is a thiazolidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H15FN2OS2 with a molecular weight of 322.4 g/mol. The structure features a thiazolidine ring, a thiophene moiety, and a fluorophenyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅FN₂OS₂ |

| Molecular Weight | 322.4 g/mol |

| CAS Number | 2034262-60-5 |

Research indicates that thiazolidine derivatives often exhibit their biological effects through various mechanisms, including:

- Antioxidant Activity : Thiazolidine compounds have been shown to scavenge free radicals and reduce oxidative stress in cellular systems.

- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities.

- Antidiabetic Effects : Certain thiazolidines enhance insulin sensitivity and glucose uptake in cells.

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazolidine derivatives. For example, compounds similar to this compound have been shown to inhibit viral replication in various assays. In vitro studies reported effective inhibition against viruses such as Hepatitis C and Influenza A, with IC50 values ranging from 0.20 μM to 0.35 μM for related compounds .

Antidiabetic Activity

Thiazolidinediones (TZDs), a class of drugs that includes thiazolidine derivatives, are known for their role in managing type 2 diabetes by acting as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ). This mechanism enhances insulin sensitivity and promotes glucose uptake in adipose tissues .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial activity against various pathogens. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .

Case Studies

- Antiviral Efficacy Against Hepatitis C

- Diabetes Management

- Antimicrobial Activity

Properties

IUPAC Name |

2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)-1,3-thiazolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2OS2/c16-13-6-2-1-5-12(13)14-18(7-9-21-14)15(19)17-10-11-4-3-8-20-11/h1-6,8,14H,7,9-10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGNOEYJQGHGQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)NCC2=CC=CS2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.